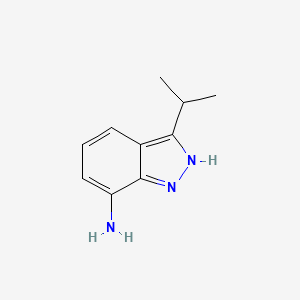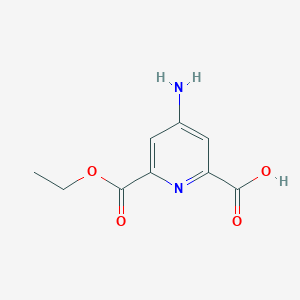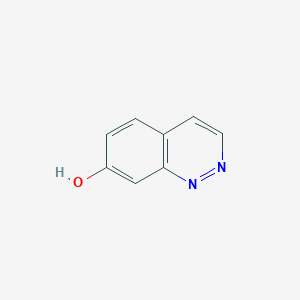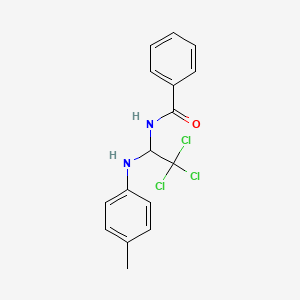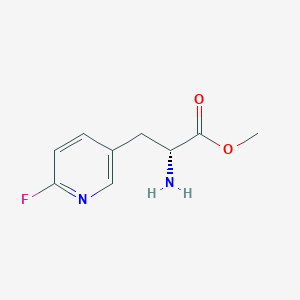
Methyl(R)-2-amino-3-(6-fluoropyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a fluorinated organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluoropyridine moiety, which imparts unique chemical and biological properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, bioavailability, and metabolic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoropyridine-3-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Esterification: The final step involves the esterification of the amine with methyl chloroformate to yield Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological and inflammatory diseases.
Industry: Utilized in the production of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(6-fluoropyridin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
6-Fluoropyridine-3-carboxylic acid: Precursor in the synthesis of Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate.
Methyl 2-amino-3-(pyridin-3-yl)propanoate: Similar structure without the fluorine atom.
Uniqueness
Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate is unique due to the presence of the fluorine atom, which enhances its chemical stability, bioavailability, and interaction with biological targets compared to non-fluorinated analogs.
Propriétés
Formule moléculaire |
C9H11FN2O2 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m1/s1 |
Clé InChI |
XRFSMTVQIKUSLM-SSDOTTSWSA-N |
SMILES isomérique |
COC(=O)[C@@H](CC1=CN=C(C=C1)F)N |
SMILES canonique |
COC(=O)C(CC1=CN=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B13116129.png)


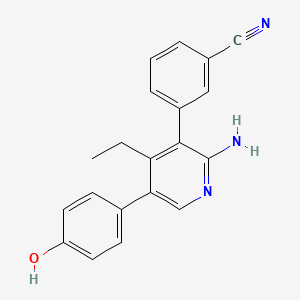

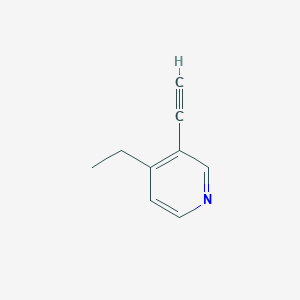
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)

